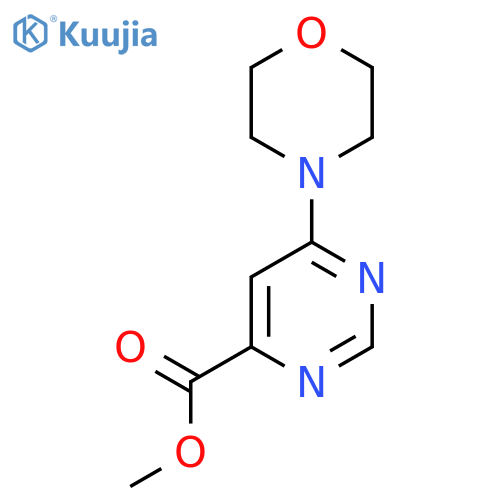Cas no 1949816-04-9 (methyl 6-(morpholin-4-yl)pyrimidine-4-carboxylate)

1949816-04-9 structure
商品名:methyl 6-(morpholin-4-yl)pyrimidine-4-carboxylate
methyl 6-(morpholin-4-yl)pyrimidine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- F1967-2621
- AKOS026679548
- 1949816-04-9
- methyl 6-morpholin-4-ylpyrimidine-4-carboxylate
- 4-Pyrimidinecarboxylic acid, 6-(4-morpholinyl)-, methyl ester
- methyl 6-morpholinopyrimidine-4-carboxylate
- DTXSID901182876
- methyl 6-(morpholin-4-yl)pyrimidine-4-carboxylate
-
- インチ: 1S/C10H13N3O3/c1-15-10(14)8-6-9(12-7-11-8)13-2-4-16-5-3-13/h6-7H,2-5H2,1H3
- InChIKey: MOJUBNLMEZLLBX-UHFFFAOYSA-N
- ほほえんだ: O1CCN(C2C=C(C(=O)OC)N=CN=2)CC1
計算された属性
- せいみつぶんしりょう: 223.09569129g/mol
- どういたいしつりょう: 223.09569129g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 64.6Ų
methyl 6-(morpholin-4-yl)pyrimidine-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1967-2621-2.5g |
methyl 6-(morpholin-4-yl)pyrimidine-4-carboxylate |
1949816-04-9 | 95%+ | 2.5g |
$1292.0 | 2023-09-06 | |
| Life Chemicals | F1967-2621-0.5g |
methyl 6-(morpholin-4-yl)pyrimidine-4-carboxylate |
1949816-04-9 | 95%+ | 0.5g |
$613.0 | 2023-09-06 | |
| TRC | M295331-1g |
methyl 6-morpholinopyrimidine-4-carboxylate |
1949816-04-9 | 1g |
$ 930.00 | 2022-06-04 | ||
| TRC | M295331-100mg |
methyl 6-morpholinopyrimidine-4-carboxylate |
1949816-04-9 | 100mg |
$ 160.00 | 2022-06-04 | ||
| Life Chemicals | F1967-2621-1g |
methyl 6-(morpholin-4-yl)pyrimidine-4-carboxylate |
1949816-04-9 | 95%+ | 1g |
$646.0 | 2023-09-06 | |
| Life Chemicals | F1967-2621-5g |
methyl 6-(morpholin-4-yl)pyrimidine-4-carboxylate |
1949816-04-9 | 95%+ | 5g |
$1938.0 | 2023-09-06 | |
| Life Chemicals | F1967-2621-10g |
methyl 6-(morpholin-4-yl)pyrimidine-4-carboxylate |
1949816-04-9 | 95%+ | 10g |
$2713.0 | 2023-09-06 | |
| Life Chemicals | F1967-2621-0.25g |
methyl 6-(morpholin-4-yl)pyrimidine-4-carboxylate |
1949816-04-9 | 95%+ | 0.25g |
$582.0 | 2023-09-06 | |
| TRC | M295331-500mg |
methyl 6-morpholinopyrimidine-4-carboxylate |
1949816-04-9 | 500mg |
$ 590.00 | 2022-06-04 |
methyl 6-(morpholin-4-yl)pyrimidine-4-carboxylate 関連文献
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
1949816-04-9 (methyl 6-(morpholin-4-yl)pyrimidine-4-carboxylate) 関連製品
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
